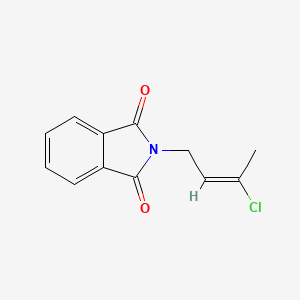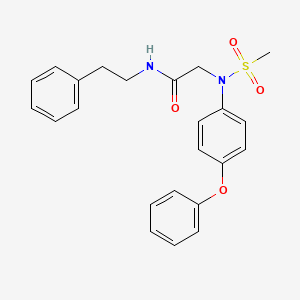
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione, also known as CC-1065 analog, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of DNA alkylating agents, which means that it can bind to DNA and cause damage to cancer cells.
Mecanismo De Acción
The mechanism of action of 2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog involves its ability to bind to the minor groove of DNA. This binding causes damage to the DNA, which leads to the activation of cell death pathways. The compound has been shown to cause DNA crosslinking, which prevents the cancer cells from dividing and growing.
Biochemical and physiological effects:
This compound analog has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a type of programmed cell death. It has also been shown to inhibit DNA synthesis and repair, which prevents the cancer cells from dividing and growing. In addition, this compound analog has been shown to have anti-angiogenic effects, which means that it can prevent the growth of blood vessels that supply nutrients to the cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog has several advantages for lab experiments. It has been shown to be effective against a wide range of cancer cell lines, which makes it a useful tool for studying cancer biology. In addition, the compound has been extensively studied, which means that there is a large body of literature available on its properties and applications. However, there are also some limitations to using this compound analog in lab experiments. The compound is highly toxic and can be difficult to handle safely. In addition, its mechanism of action is complex, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog. One area of interest is the development of analogs that are less toxic and easier to handle. Another area of interest is the use of this compound analog in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is a need for more research on the mechanism of action of this compound analog, which could lead to the development of new cancer treatments.
Métodos De Síntesis
The synthesis of 2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog involves multiple steps, which include the condensation of 3-chloro-2-buten-1-ol with phthalic anhydride to form 2-(3-chloro-2-buten-1-yl) phthalic anhydride. This intermediate is then converted to this compound analog by reacting it with a nucleophile such as ammonia or an amine. The final product is obtained after purification by chromatography.
Aplicaciones Científicas De Investigación
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer. The compound works by binding to the minor groove of DNA and causing damage to cancer cells. This damage leads to cell death and prevents the cancer cells from dividing and growing.
Propiedades
IUPAC Name |
2-[(E)-3-chlorobut-2-enyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8(13)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-6H,7H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZOBPZDFLYZNS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C(=O)C2=CC=CC=C2C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CN1C(=O)C2=CC=CC=C2C1=O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5003420.png)
![3-ethyl-5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003431.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5003446.png)
![2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5003457.png)

![2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5003474.png)
![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003479.png)
![3-[(4-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5003486.png)
![N-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5003489.png)
![5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5003491.png)
![7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5003493.png)
![4-{2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5003505.png)
![4-(4-bromophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5003516.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5003521.png)